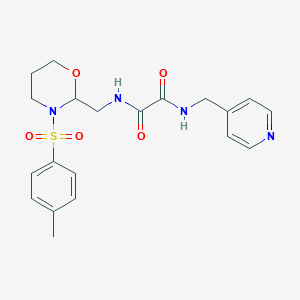

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a pyridin-4-ylmethyl group at the N1 position and a 3-tosyl-1,3-oxazinan-2-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-15-3-5-17(6-4-15)30(27,28)24-11-2-12-29-18(24)14-23-20(26)19(25)22-13-16-7-9-21-10-8-16/h3-10,18H,2,11-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZMCUXOPUWSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The oxazinan ring is often prepared via cyclization reactions involving amino alcohols and aldehydes. The tosyl group is introduced through tosylation reactions using tosyl chloride and a suitable base.

The final step involves the coupling of these components through amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

The following comparison highlights structural, functional, and metabolic distinctions between the target compound and key oxalamide derivatives.

Structural Features and Electronic Effects

Key Observations :

- The tosyl group in the target compound distinguishes it from analogs with methoxy or hydroxy groups, likely increasing lipophilicity and resistance to enzymatic hydrolysis .

- The oxazinan ring introduces conformational rigidity, which may enhance receptor binding selectivity compared to linear substituents in S336 or compound 17 .

Key Observations :

- S336’s regulatory approval as a flavoring agent suggests that the target compound’s pyridine and sulfonyl groups could similarly modulate taste receptors but with altered potency .

- Antiviral oxalamides (e.g., compound 13) often feature chlorophenyl and heterocyclic groups, indicating that the target’s tosyl-oxazinan moiety may confer unique binding kinetics .

Metabolic Stability and Toxicology

Key Observations :

- The tosyl group may reduce susceptibility to esterase-mediated hydrolysis compared to compounds like N-(heptan-4-yl)benzamide .

- Structural similarity to S336 suggests a high margin of safety, though direct toxicological studies are needed .

Key Observations :

Biological Activity

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyridine moiety linked to an oxalamide structure through a tosylated oxazinan derivative. The general formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values indicating effective inhibition, suggesting its role in enhancing cholinergic signaling .

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for antibiotic development .

Biological Activity Data Table

Alzheimer’s Disease Research

In a study focused on Alzheimer's disease, derivatives similar to this compound were synthesized and evaluated for dual inhibition of AChE and BuChE. The findings indicated that such compounds could significantly improve cognitive function in animal models by restoring acetylcholine levels .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that supports its potential use in treating infections caused by these pathogens .

Q & A

Q. What are the recommended safety protocols for handling N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in laboratory settings?

Methodological Answer:

- Exposure Control: Use fume hoods to minimize inhalation of aerosols or dust. Implement engineering controls (e.g., local exhaust ventilation) during synthesis or handling .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Storage: Store at 2–8°C in a dry environment to maintain stability. Avoid contact with incompatible materials (e.g., strong oxidizing agents) .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid dust generation. Dispose of waste via authorized hazardous chemical disposal services .

Q. What synthetic routes are commonly employed for the preparation of oxalamide derivatives with pyridyl and tosyl-oxazinan moieties?

Methodological Answer:

- Stepwise Coupling: Use N-hydroxysuccinimide (NHS) or carbodiimide (EDC) coupling agents to sequentially attach pyridin-4-ylmethyl and 3-tosyl-1,3-oxazinan-2-ylmethyl groups to the oxalamide core .

- Protection-Deprotection Strategies: Protect reactive amines (e.g., tosyl group on oxazinan) during synthesis to prevent side reactions. Deprotect using acidic or reductive conditions post-coupling .

- Solvent Selection: Optimize polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3-tosyl-1,3-oxazinan-2-ylmethyl group during oxalamide synthesis?

Methodological Answer:

- Catalytic Systems: Employ palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination or Ullmann-type couplings to improve C–N bond formation efficiency .

- Temperature Control: Conduct reactions at 60–80°C to balance reactivity and thermal stability of the tosyl-oxazinan moiety. Higher temperatures may degrade the oxazinan ring .

- Purification Techniques: Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate the product from byproducts like unreacted tosyl chloride derivatives .

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in such complex oxalamide derivatives?

Methodological Answer:

- 2D NMR Spectroscopy: Perform ¹H-¹³C HSQC and HMBC experiments to assign stereochemistry and confirm connectivity between the pyridyl, oxazinan, and oxalamide groups. For example, HMBC correlations can verify the linkage between the oxalamide carbonyl and the methylene groups .

- High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI-HRMS) to validate molecular formula accuracy (e.g., m/z 500.2154 for C₂₄H₂₈N₄O₅S⁺) and detect isotopic patterns .

- IR Spectroscopy: Identify characteristic absorptions for the tosyl group (S=O stretch at ~1170 cm⁻¹) and oxalamide (C=O stretch at ~1680 cm⁻¹) to confirm functional group integrity .

Q. How can computational modeling aid in predicting the biological activity or reactivity of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between the pyridyl/oxazinan groups and biological targets (e.g., enzymes or receptors). Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Analyze HOMO-LUMO gaps to assess redox reactivity .

- MD Simulations: Simulate solvation dynamics in aqueous or lipid environments to evaluate membrane permeability, a key factor for in vivo bioavailability studies .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar oxalamide derivatives?

Methodological Answer:

- Comparative Assays: Perform parallel toxicity screens (e.g., MTT assays on HEK-293 cells) for the target compound and analogs. Normalize data to account for batch-specific variations in cell viability .

- Mechanistic Studies: Use RNA sequencing or proteomics to identify differentially expressed genes/proteins linked to observed toxicity (e.g., oxidative stress pathways) .

- Literature Cross-Validation: Compare findings with peer-reviewed datasets from authoritative databases (e.g., PubChem, ChEMBL) while excluding non-curated sources like vendor catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.